1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Description
The compound is synthesized via cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions, yielding high purity (>99.5%) and moderate to high yields (48–59.5%) . Its structural backbone features a piperazine ring substituted with a 2,3-dichlorophenyl group, contributing to high lipophilicity and receptor-binding affinity .
Properties
CAS No. |
902456-05-7 |
|---|---|
Molecular Formula |
C₁₀H₁₂Cl₂N₂O |
Molecular Weight |
247.12 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Synthesis
Aripiprazole Synthesis
The primary application of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide is as a precursor in synthesizing aripiprazole, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. The compound's structural similarity to aripiprazole allows it to serve as a key building block in its synthesis process. The synthesis typically involves multi-step reactions starting from 2,3-dichloroaniline, leading to high yields of the desired product.
Chemical Properties
- Molecular Formula : C10H12Cl2N2O
- Molecular Weight : Approximately 231.12 g/mol
- Melting Point : 242-244 °C
- Boiling Point : 365.1 °C at 760 mmHg
Inhibition of Cholesterol Biosynthesis
Research indicates that this compound exhibits significant biological activity as an inhibitor of the enzyme DHCR7 (7-dehydrocholesterol reductase), which is crucial in cholesterol biosynthesis. This inhibition suggests potential applications in treating metabolic disorders related to cholesterol levels.
Receptor Activity
The compound has shown varying degrees of activity at serotonin and dopamine receptors, hinting at possible psychoactive properties. Its structural analogs have been explored for their interactions with these receptors, which are pivotal in neuropharmacology.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A notable advancement in the study of this compound involves the development of HPLC methods for detecting and quantifying this compound and its related substances. The method optimizes various parameters such as column temperature and sample injection volume to enhance separation efficiency and detection sensitivity .
HPLC Conditions Summary
| Parameter | Optimal Condition |
|---|---|
| Mobile Phase A (%) | Acetonitrile |
| Mobile Phase B (%) | Phosphate Buffer |
| Detection Wavelength (nm) | 254 |
| Sample Injection Volume | 10-20 µL |
This method is crucial for ensuring the quality control of aripiprazole and other pharmaceuticals derived from this intermediate .
Comparison with Similar Compounds
Receptor Affinity and Selectivity
The 2,3-dichlorophenyl substituent significantly enhances affinity for 5-HT6 and D2 receptors compared to other arylpiperazine derivatives:
Key Observations :
- The 2,3-dichlorophenyl group maximizes lipophilicity, critical for 5-HT6/D2 binding. Substitution with less lipophilic moieties (e.g., benzoisothiazolyl) reduces affinity by 20–30-fold .
- Positional isomerism (e.g., 2,4-dichloro vs. 2,3-dichloro) moderately affects receptor selectivity, with 2,3-dichloro showing superior 5-HT6/D2 activity .
Pharmacological and Functional Profiles
- Antipsychotic Activity: Derivatives like 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone exhibit potent antidopaminergic and antiserotonergic activity with reduced catalepsy risk compared to 2-methoxyphenyl analogues .
- Sigma Receptor Modulation: The 2,3-dichlorophenyl moiety enhances sigma-1 receptor antagonism, as seen in N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(piperazinyl)butanol, which reverses dopamine release inhibition in striatal slices .
Structural-Activity Relationship (SAR) Insights
- Lipophilicity : The 2,3-dichlorophenyl group increases logP by ~1.5 units compared to benzoisothiazolyl derivatives, correlating with improved blood-brain barrier penetration and receptor binding .
- Electron Effects : Chlorine atoms at the 2- and 3-positions create a π-electron-deficient aromatic ring, enhancing π-π stacking with receptor residues. Substitution with electron-donating groups (e.g., methoxy) reduces this interaction .
Preparation Methods
Solvent-Free High-Temperature Cyclization
Patent CN102807536B discloses a solvent-free method where 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride are reacted at elevated temperatures (120–220°C). The absence of solvents reduces waste and simplifies purification. Key parameters include:
Example Protocol (Patent CN102807536B):
-
Charge 100 kg 2,3-dichloroaniline into a reactor preheated to 100°C.
-
Add 165 kg bis(2-chloroethyl)amine hydrochloride in batches.
-
Heat to 160°C for 12 hours.
-
Quench with isobutanol, crystallize, and centrifuge.
-
Refine crude product with methanol-water (10:1).
Outcome: 105.5 kg product, 64.0% yield, 99.58% purity.
Solvent-Assisted Cyclization with Catalysts
ChemicalBook describes an alternative approach using xylene as a solvent and p-toluenesulfonic acid (p-TsOH) with tetrabutylammonium bromide (TBAB) as catalysts. This method operates at lower temperatures (130–135°C) and achieves 88% yield for the hydrochloride intermediate.
Critical Observations:
-
Catalysts: p-TsOH protonates the amine, enhancing electrophilicity, while TBAB facilitates phase transfer.
-
Workup: pH adjustment to 6–7 with aqueous ammonia prevents hydrochloride formation, enabling direct extraction.
Comparative Analysis of Methodologies
Key Trade-offs:
Q & A
Basic: What synthetic strategies optimize yield and purity for 1-(2,3-dichlorophenyl)piperazine derivatives?
Methodological Answer:
Synthesis optimization focuses on cyclization reactions and catalytic conditions. For example:
- Cyclization of β,β'-dihalogenated diethylammonium hydrochloride with 2,3-dichloroaniline in aqueous solution (no catalyst) yields 1-(2,3-dichlorophenyl)piperazine hydrochloride with >95% purity , verified by ¹H NMR and IR .
- Reaction efficiency improvements include reducing reaction time from 30 hours to <10 hours via solvent optimization (e.g., acetonitrile) and controlled stoichiometry of dichlorophenyl precursors .
Basic: How are structural and purity characteristics validated for this compound?
Methodological Answer:
- ¹H NMR spectroscopy confirms substitution patterns (e.g., aromatic protons at δ 7.21–7.54 ppm for dichlorophenyl groups) .
- HPLC and LC/MS ensure purity (>97%) and molecular weight verification (e.g., [M+H]+ = 484 for derivatives) .
- Melting point analysis (243–247°C) serves as a quick purity indicator .
Advanced: How does the 2,3-dichlorophenyl substitution pattern influence biological activity compared to other isomers?
Methodological Answer:
- Antimicrobial Activity : 1-(2,3-Dichlorophenyl)piperazine (5d) shows moderate activity against S. aureus (MIC = 32 µg/mL) but lower potency than its 2,5-dichloro analog (MIC = 16 µg/mL), highlighting positional chlorine effects on membrane permeability .
- Receptor Binding : The 2,3-dichloro configuration enhances dopamine D3 receptor (D3R) affinity (Ki = 12 nM) compared to 3,5-dichloro analogs (Ki = 45 nM), likely due to steric and electronic interactions with hydrophobic binding pockets .
Advanced: What experimental approaches resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Dose-Response Curves : Discrepancies in serotonin receptor (5-HT7) antagonism (IC50 = 50 nM vs. 120 nM) are resolved by standardizing assay conditions (e.g., cell lines, buffer pH) .
- SAR Analysis : Conflicting D3R binding data are clarified by comparing substituent effects (e.g., 2,3-dichloro vs. 3-chloro-2-methoxy groups) using molecular docking simulations .
Advanced: How is 1-(2,3-dichlorophenyl)piperazine utilized in designing biased ligands for G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- β-Arrestin-Biased Agonists : Derivatives like 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (27) show >10-fold selectivity for β-arrestin recruitment over G-protein signaling, achieved by modifying the N-alkyl chain length and halogen placement .
- Functional Assays : TRUPATH biosensors quantify biased signaling ratios (e.g., β-arrestin/Gαi) to prioritize candidates with therapeutic potential (e.g., reduced opioid side effects) .
Basic: What safety and handling protocols are critical for lab-scale synthesis?
Methodological Answer:
- Exposure Controls : Use fume hoods and PPE (gloves, goggles) due to irritant properties of dichlorophenyl intermediates .
- Waste Management : Halogenated byproducts require neutralization (e.g., sodium bicarbonate) before disposal .
Advanced: What computational tools predict the physicochemical properties of novel derivatives?
Methodological Answer:
- ADMET Prediction : SwissADME calculates logP (2.8) and aqueous solubility (-4.2), guiding lead optimization .
- Density Functional Theory (DFT) : Models charge distribution on the piperazine ring to explain protonation states (pKa = 8.2) and bioavailability .
Advanced: How does the compound serve as a precursor in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
